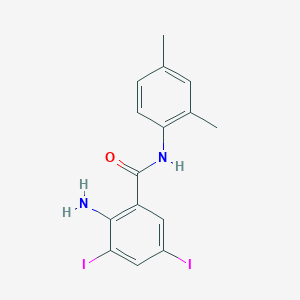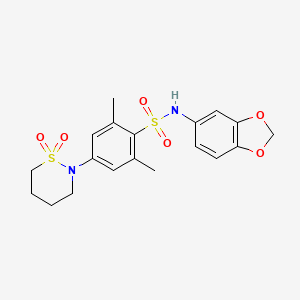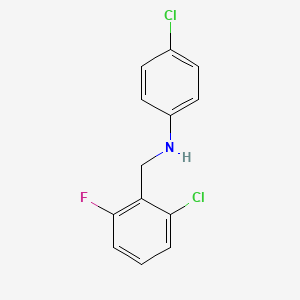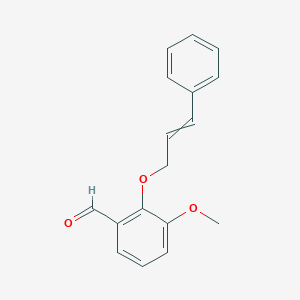![molecular formula C13H15N3O B12485699 N-[3-(pyrimidin-2-yloxy)benzyl]ethanamine](/img/structure/B12485699.png)
N-[3-(pyrimidin-2-yloxy)benzyl]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL({[3-(PYRIMIDIN-2-YLOXY)PHENYL]METHYL})AMINE is a compound that features a pyrimidine ring attached to a phenyl group through an ethylamine linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL({[3-(PYRIMIDIN-2-YLOXY)PHENYL]METHYL})AMINE typically involves the reaction of 3-(pyrimidin-2-yloxy)benzaldehyde with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of ETHYL({[3-(PYRIMIDIN-2-YLOXY)PHENYL]METHYL})AMINE can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL({[3-(PYRIMIDIN-2-YLOXY)PHENYL]METHYL})AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
ETHYL({[3-(PYRIMIDIN-2-YLOXY)PHENYL]METHYL})AMINE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of ETHYL({[3-(PYRIMIDIN-2-YLOXY)PHENYL]METHYL})AMINE involves its interaction with molecular targets such as enzymes or receptors. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, which may influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine ring structure and have various medicinal applications.
Indole Derivatives: Indole derivatives possess a similar aromatic ring system and exhibit diverse biological activities.
Uniqueness
ETHYL({[3-(PYRIMIDIN-2-YLOXY)PHENYL]METHYL})AMINE is unique due to its specific combination of a pyrimidine ring and a phenyl group linked by an ethylamine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C13H15N3O |
|---|---|
Peso molecular |
229.28 g/mol |
Nombre IUPAC |
N-[(3-pyrimidin-2-yloxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C13H15N3O/c1-2-14-10-11-5-3-6-12(9-11)17-13-15-7-4-8-16-13/h3-9,14H,2,10H2,1H3 |
Clave InChI |
WRNIEEFNWWDRMA-UHFFFAOYSA-N |
SMILES canónico |
CCNCC1=CC(=CC=C1)OC2=NC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-methylpiperazin-1-yl)ethanone](/img/structure/B12485621.png)
![4-[(Naphthalen-1-ylmethyl)amino]phenol](/img/structure/B12485630.png)


![3-Methyl-6-(morpholin-4-yl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B12485654.png)
![2-Chloro-5-{[(4-methylphenyl)acetyl]amino}benzoic acid](/img/structure/B12485655.png)
![4-(2-methylpropoxy)-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12485659.png)

![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-bromo-4-ethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12485671.png)


![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-ethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12485682.png)
![8-fluoro-N,N-dimethyl-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B12485684.png)
![N-{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-YL]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B12485692.png)
